molecular formula C8H23N3Si B1585497 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine CAS No. 29489-57-4

1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

Cat. No.: B1585497
CAS No.: 29489-57-4
M. Wt: 189.37 g/mol
InChI Key: FHBURLBCXNMPJX-UHFFFAOYSA-N
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Description

1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of three dimethylamino groups attached to a silicon atom, along with an ethyl group. It is commonly used in various industrial and research applications due to its stability and reactivity.

Mechanism of Action

Target of Action

1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine, also known as TRIS(DIMETHYLAMINO)ETHYLSILANE, is primarily used as an organosilicon source for the deposition of silicon-containing thin films . The primary targets of this compound are the substrates on which these thin films are deposited .

Mode of Action

The interaction of TRIS(DIMETHYLAMINO)ETHYLSILANE with its targets involves the deposition of silicon-containing thin films. This compound is used to deposit Si oxynitride, carbonitride, nitride, and oxide thin films . The depositions can be carried out at low substrate temperatures .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involve the formation of multicomponent silicon-containing thin films . The downstream effects of these pathways include the creation of various types of thin films with different properties, depending on the specific type of deposition carried out .

Pharmacokinetics

Its density is 0.838 g/mL at 25 °C . These properties can impact the compound’s bioavailability in its applications.

Result of Action

The molecular and cellular effects of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine’s action include the formation of silicon-containing thin films on various substrates . These films can have a variety of properties, depending on the specific type of deposition carried out .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TRIS(DIMETHYLAMINO)ETHYLSILANE. For instance, the temperature of the substrate can impact the deposition process . Additionally, the compound’s melting point and vapor pressure make it a suitable vapor deposition precursor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine can be synthesized through the reaction of ethyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SiCl}_3 + 3 (\text{CH}_3)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{Si(N(CH}_3)_2)_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves large-scale reactions under controlled conditions. The use of high-purity reagents and precise temperature control ensures the efficient production of the compound. The reaction is typically carried out in a solvent such as toluene to facilitate the removal of hydrogen chloride by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes or silanols.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halides like chlorine or bromine can be used under mild conditions.

Major Products Formed:

    Oxidation: Siloxanes or silanols.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Comparison with Similar Compounds

  • Tris(dimethylamino)silane
  • Tris(dimethylamino)ethylsilane
  • Tris(dimethylamino)phenylsilane

Comparison: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is unique due to the presence of an ethyl group, which imparts different reactivity and stability compared to its analogs. For instance, tris(dimethylamino)silane lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain conditions. Tris(dimethylamino)ethylsilane, on the other hand, has similar properties but may differ in terms of solubility and reactivity due to the presence of additional alkyl groups.

Properties

IUPAC Name

N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBURLBCXNMPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952004
Record name 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29489-57-4
Record name Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out as in Example 3; however, the acetylene pressure was increased to 150 psig and the reaction temperature was maintained at 240° C. Vinyltris(dimethylamino)silane was the single major product at a yield of 85% theoretical. Ethyltris(dimethylamino)silane and 1,2-bis(trisdimethylamino)silylethane were also formed, each in approximately a 2 to 3% yield. Vinyltris(dimethylamino)silane was also formed in approximately 10% yield.
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Synthesis routes and methods II

Procedure details

A two liter stirred batch reactor was purged with nitrogen gas and thereafter charged with 840 g (5.22 moles) of tris(dimethylamino)silane and 5 ppm hexachloroplatinic acid. The reactor was then pressurized to approximately 5 psig with nitrogen gas and heated to approximately 250° C. The acetylene inlet feed was started and maintained at 100 psig. The reaction temperature was maintained at 250° C. After four hours the acetylene flow was stopped, the reaction mix cooled and the reaction products analyzed. Vinyltris(dimethyl)amino)silane was the single major product at 90% of theoretical. Ethyltris(dimethylamino)silane and 1,2-bis(trisdimethylamino)silylethane by-products were formed in amounts less than 0.5% each. Vinyltris(dimethylamino)silane polymer was also formed in an amount of 7-8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
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1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
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1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
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1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
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1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Reactant of Route 6
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

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